A Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic Acid: Structure, Properties, and Applications
A Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic Acid: Structure, Properties, and Applications
Abstract: This document provides a comprehensive technical overview of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and pharmaceutical development. The compound's utility is primarily derived from its bifunctional nature: a tert-butoxycarbonyl (Boc) protected isoindoline nitrogen that allows for controlled deprotection and subsequent reaction, and a carboxylic acid moiety that serves as a handle for further functionalization, most commonly through amide bond formation. This guide details its physicochemical properties, synthesis protocols, chemical reactivity, spectroscopic signature, and applications, with a focus on its role as a versatile building block in the synthesis of complex bioactive molecules.
Core Structure and Physicochemical Properties
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a derivative of isoindoline, a bicyclic heterocyclic compound. The structure features a Boc protecting group on the nitrogen atom (position 2) and a carboxylic acid at position 5 of the benzene ring. The Boc group provides stability in various synthetic steps and can be selectively removed under acidic conditions.[1] The carboxylic acid is a key functional group for derivatization, enabling the extension of the molecular scaffold.[1]
Structure:
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid | [2][] |
| Synonyms | 2-Boc-isoindoline-5-carboxylic acid, 2-Boc-1,3-dihydro-isoindole-5-carboxylic acid | [4] |
| CAS Number | 149353-71-9 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][4] |
| Molecular Weight | 263.29 g/mol | [1][2][4] |
| Appearance | Off-white to light yellow solid | [5] |
| Boiling Point | 412.1 ± 45.0 °C (Predicted) | [4][5] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.39 ± 0.20 (Predicted) | [5] |
Synthesis and Chemical Reactivity
The most common laboratory synthesis involves the protection of the secondary amine of isoindoline-5-carboxylic acid. The reactivity of the compound is dominated by its two primary functional groups: the acid-labile Boc-carbamate and the nucleophilic carboxylate group.
Experimental Protocol: Synthesis via Boc Protection
This protocol describes the N-protection of isoindoline-5-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).[1]
Materials:
-
Isoindoline-5-carboxylic acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)
-
Triethylamine (TEA, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, nitrogen atmosphere setup
Procedure:
-
Dissolution: Dissolve isoindoline-5-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine to the solution to deprotonate the amine, facilitating its reaction as a nucleophile.[1]
-
Boc Anhydride Addition: Slowly add a solution of Boc anhydride in DCM to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess TEA, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
Caption: General workflow for the synthesis of the title compound.
Key Chemical Reactions
The compound's utility stems from two primary transformations:
-
Boc Deprotection: The Boc group is stable to many reaction conditions but can be efficiently removed using strong acids (e.g., trifluoroacetic acid (TFA) in DCM). This reaction proceeds via protonation of the carbamate, which then fragments to release the free isoindoline amine, carbon dioxide, and a stable tert-butyl cation.[1] This selective deprotection is fundamental to its use in multi-step synthesis.[1]
-
Carboxylic Acid Functionalization: The carboxylic acid group is a versatile handle for forming new bonds. It is most commonly activated (e.g., with coupling reagents like EDCI/HOBt) to undergo amidation with primary or secondary amines, forming a stable amide linkage.[1] This is a cornerstone of its application in building larger, more complex molecules.[1]
Caption: Mechanism of acid-catalyzed Boc group deprotection.
Spectroscopic Analysis
While experimental spectra should be obtained for confirmation, the structure of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid allows for the prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Region / Shift | Assignment | Reference |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid dimer | [6][7] |
| ~1710 cm⁻¹ (strong) | C=O stretch of carboxylic acid | [6][7] | |
| ~1690 cm⁻¹ (strong) | C=O stretch of Boc carbamate | [8] | |
| ~2980 cm⁻¹ | C-H stretch of alkyl groups | [6] | |
| ¹H NMR Spectroscopy | ~12.0 ppm (singlet, broad) | -COOH proton | [7] |
| ~7.5-8.0 ppm (multiplet) | Aromatic protons on the isoindoline ring | [8] | |
| ~4.7 ppm (singlet) | -CH₂- protons of the isoindoline ring | [8] | |
| ~1.5 ppm (singlet, 9H) | -C(CH₃)₃ protons of the Boc group | [8] | |
| ¹³C NMR Spectroscopy | ~170-180 ppm | Carbonyl carbon of the carboxylic acid | [7][8] |
| ~155 ppm | Carbonyl carbon of the Boc carbamate | [8] | |
| ~120-140 ppm | Aromatic carbons | [8] | |
| ~80 ppm | Quaternary carbon of the Boc group | [8] | |
| ~50 ppm | -CH₂- carbons of the isoindoline ring | [8] | |
| ~28 ppm | Methyl carbons of the Boc group | [8] |
Applications in Research and Drug Development
This compound is not typically a final drug product but rather a crucial intermediate and structural scaffold. Its bifunctionality makes it an ideal building block for creating libraries of compounds for screening and for the targeted synthesis of complex molecules.
-
Peptide Synthesis: It can be used as a non-natural amino acid analogue where the Boc-protected amine and the carboxylic acid mimic the core amino acid structure, allowing its incorporation into peptide chains.[1]
-
Linker Chemistry: The dual functionality allows it to act as a linker, connecting two different molecular fragments.
-
Scaffold for Bioactive Molecules: The isoindoline core is a "privileged structure" found in numerous pharmaceuticals.[9] This compound serves as a starting point for synthesizing derivatives. For example, derivatives have been investigated as ROR-gamma inhibitors, which are therapeutic targets for autoimmune diseases.[1] The carboxylic acid allows for the attachment of various side chains to explore structure-activity relationships (SAR).
Caption: Role as a scaffold in the synthesis of new molecules.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
Table 3: GHS Hazard Information
| Hazard Code | Statement | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a high-value synthetic intermediate for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and the strategic importance of its isoindoline core make it an indispensable tool for constructing novel compounds with potential therapeutic applications. Understanding its properties and synthetic utility is key to leveraging its full potential in the development of next-generation pharmaceuticals.
References
- 1. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | 149353-71-9 | Benchchem [benchchem.com]
- 2. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | C14H17NO4 | CID 16450143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 149353-71-9 CAS MSDS (2-(TERT-BUTOXYCARBONYL)ISOINDOLINE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(TERT-BUTOXYCARBONYL)ISOINDOLINE-5-CARBOXYLIC ACID CAS#: 149353-71-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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